![molecular formula C16H28N2O2S2 B054329 (E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide CAS No. 112614-14-9](/img/structure/B54329.png)
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as HNE-2 and is a derivative of the fatty acid, linoleic acid. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of HNE-2 is not fully understood. However, studies have shown that HNE-2 can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. HNE-2 has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell growth and apoptosis.
Biochemical And Physiological Effects
HNE-2 has been shown to possess various biochemical and physiological effects. Studies have shown that HNE-2 can induce oxidative stress in cancer cells, leading to the activation of the p53 pathway. HNE-2 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Advantages And Limitations For Lab Experiments
One of the primary advantages of HNE-2 is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of HNE-2 is its potential toxicity. Further research is needed to determine the optimal dosage and administration of HNE-2 to minimize its toxicity.
Future Directions
There are several future directions for research on HNE-2. One potential direction is the development of HNE-2-based cancer therapies. Another potential direction is the investigation of the potential applications of HNE-2 in other fields, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.
Conclusion
In conclusion, HNE-2 is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of HNE-2 has been optimized to produce high yields, making it a viable option for large-scale production. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.
Synthesis Methods
The synthesis of HNE-2 involves the reaction of linoleic acid with N-ethylmaleimide and sodium borohydride. The resulting product is then reacted with N-ethylmaleimide and 2-aminoethanethiol to produce HNE-2. This process has been optimized to produce high yields of HNE-2, making it a viable option for large-scale production.
Scientific Research Applications
HNE-2 has been shown to possess various biological activities, making it a promising candidate for research in various fields. One of the primary applications of HNE-2 is in cancer research. Studies have shown that HNE-2 can inhibit the growth of cancer cells, making it a potential candidate for the development of cancer therapies.
properties
CAS RN |
112614-14-9 |
|---|---|
Product Name |
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide |
Molecular Formula |
C16H28N2O2S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide |
InChI |
InChI=1S/C16H28N2O2S2/c1-3-5-7-9-15(19)17-11-13-21-22-14-12-18-16(20)10-8-6-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,17,19)(H,18,20)/b9-7+,10-8+ |
InChI Key |
HDSNHLKSQJFDSY-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCC |
SMILES |
CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC |
Canonical SMILES |
CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC |
synonyms |
BHAED bis(2-(2-hexenoylamino)ethyl) disulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
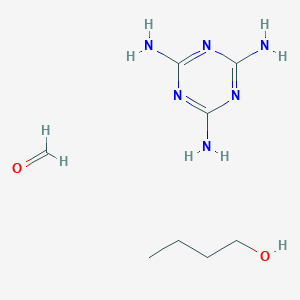
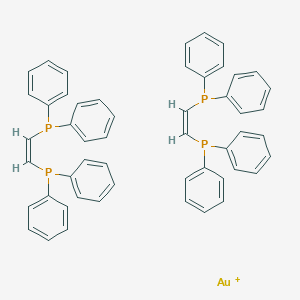
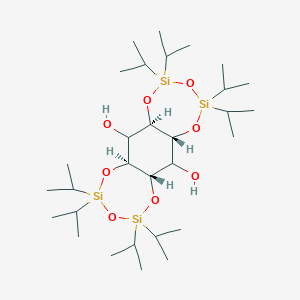
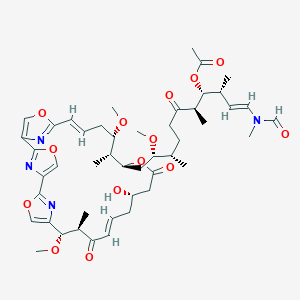


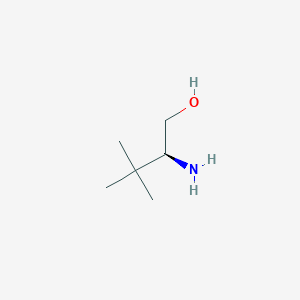
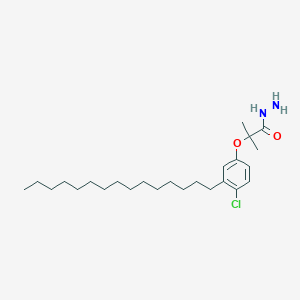
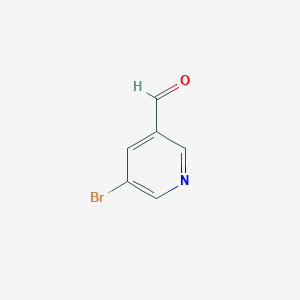
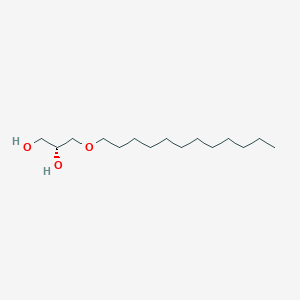
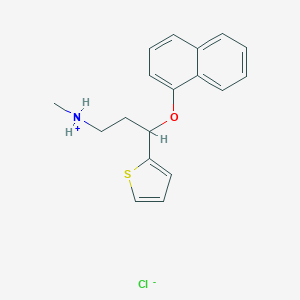
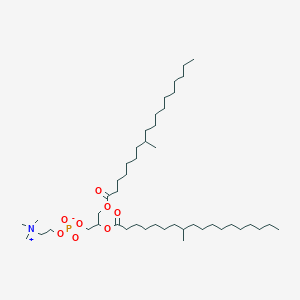
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)